molecular formula C7H9N3O2 B6165525 methyl 2-(4-aminopyrimidin-5-yl)acetate CAS No. 1782271-75-3

methyl 2-(4-aminopyrimidin-5-yl)acetate

Cat. No.: B6165525
CAS No.: 1782271-75-3
M. Wt: 167.2
InChI Key:
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Description

Methyl 2-(4-aminopyrimidin-5-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-aminopyrimidin-5-yl)acetate typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, and oxidation to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminopyrimidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(4-aminopyrimidin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-aminopyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the activities of certain enzymes and proteins involved in inflammatory responses, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to the suppression of inflammatory mediators and provide therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A closely related compound with similar biological activities.

    4-Aminopyrimidine: Another pyrimidine derivative with potential medicinal applications.

    2-Chloropyrimidine: Known for its use in the synthesis of various pharmaceuticals.

Uniqueness

Methyl 2-(4-aminopyrimidin-5-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group and amino substituent at the pyrimidine ring make it a versatile intermediate for further chemical modifications and applications in drug development.

Properties

CAS No.

1782271-75-3

Molecular Formula

C7H9N3O2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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